molecular formula C11H13F2NO4 B8172646 Methyl 2-(2-amino-5-(2,2-difluoroethoxy)phenoxy)acetate

Methyl 2-(2-amino-5-(2,2-difluoroethoxy)phenoxy)acetate

Cat. No.: B8172646
M. Wt: 261.22 g/mol
InChI Key: ZCBRKLVDNRMRST-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-5-(2,2-difluoroethoxy)phenoxy)acetate is an organic compound with a complex structure that includes an amino group, a difluoroethoxy group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-amino-5-(2,2-difluoroethoxy)phenoxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-amino-5-(2,2-difluoroethoxy)phenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-5-(2,2-difluoroethoxy)phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-(2-amino-5-(2,2-difluoroethoxy)phenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-5-(2,2-difluoroethoxy)phenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-fluoro-2-nitrophenoxy)acetate
  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Uniqueness

Methyl 2-(2-amino-5-(2,2-difluoroethoxy)phenoxy)acetate is unique due to the presence of both an amino group and a difluoroethoxy group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

methyl 2-[2-amino-5-(2,2-difluoroethoxy)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4/c1-16-11(15)6-18-9-4-7(2-3-8(9)14)17-5-10(12)13/h2-4,10H,5-6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBRKLVDNRMRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=CC(=C1)OCC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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